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molecular formula C13H17NO5 B8498738 Methyl 2-ethyl-4-methoxy-6-(methoxycarbonylamino)benzoate

Methyl 2-ethyl-4-methoxy-6-(methoxycarbonylamino)benzoate

Cat. No. B8498738
M. Wt: 267.28 g/mol
InChI Key: CNBOQAXRDXQFDB-UHFFFAOYSA-N
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Patent
US07879846B2

Procedure details

Compound O (21.9 g, 82.0 mmol) in H2O, THF, and MeOH (3:1:1, 255 mL) was treated with lithium hydroxide (9.80 g, 410 mmol) at 100° C. for 2 hours under N2. The reaction mixture was partially concentrated and the remaining aqueous phase was washed with dichloromethane (50 mL). The aqueous phase was acidified to pH 4-5 with 3 N HCl and then extracted with ethyl acetate (3×400 mL). The combined organic solutions were washed with saturated NaCl solution and dried over anhydrous Na2SO4. Filtration and concentration by rotary evaporation provided compound R (15.71 g, 98%) as an off-white powder. 1H NMR (CDCl3, 400 MHz) δ: 6.18 (d, 1H, J=2.0 Hz), 6.01 (d, 1H, J=2.0 Hz), 3.79 (s, 3H), 2.93 (q, 2H, J=7.0 Hz), 1.23 (t, 3H, J=7.5 Hz). ESMS m/z: 196.0 [M+H]+, 178.0 [M−OH]+.
Quantity
21.9 g
Type
reactant
Reaction Step One
Name
Quantity
255 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[C:4]1[C:9]([NH:10]C(OC)=O)=[CH:8][C:7]([O:15][CH3:16])=[CH:6][C:5]=1[CH2:17][CH3:18].CO.[OH-].[Li+]>O.C1COCC1>[NH2:10][C:9]1[CH:8]=[C:7]([O:15][CH3:16])[CH:6]=[C:5]([CH2:17][CH3:18])[C:4]=1[C:3]([OH:19])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1NC(=O)OC)OC)CC)=O
Name
Quantity
255 mL
Type
reactant
Smiles
CO
Name
Quantity
9.8 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was partially concentrated
WASH
Type
WASH
Details
the remaining aqueous phase was washed with dichloromethane (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×400 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C(=CC(=C1)OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 15.71 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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